5-Chloro-2-thienyl zinc bromide
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Overview
Description
5-Chloro-2-thienylzinc bromide is an organozinc compound with the molecular formula C4H2BrClSZn. It is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable tool in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-thienylzinc bromide can be synthesized through the reaction of 5-chloro-2-thiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
5-chloro-2-thiophenyl bromide+Zn→5-chloro-2-thienylzinc bromide
The reaction is usually carried out at room temperature, and the product is obtained as a solution in THF .
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-thienylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a 0.5 M solution in THF for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Replacement of the zinc moiety with other functional groups
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield sulfoxides or sulfones .
Scientific Research Applications
5-Chloro-2-thienylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system, inflammation, and cancer.
Industry: Applied in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of 5-chloro-2-thienylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the zinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Thienylzinc bromide
- 3-Methyl-2-thienylzinc bromide
- 4-Chlorobutylzinc bromide
- 2-Chlorophenylzinc iodide
Uniqueness
5-Chloro-2-thienylzinc bromide is unique due to the presence of both chlorine and zinc in its structure, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of yield and functional group compatibility .
Properties
Molecular Formula |
C4H2BrClSZn |
---|---|
Molecular Weight |
262.9 g/mol |
IUPAC Name |
zinc;5-chloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
DIICBFYMXBZSTF-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]SC(=C1)Cl.[Zn+2].[Br-] |
Origin of Product |
United States |
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